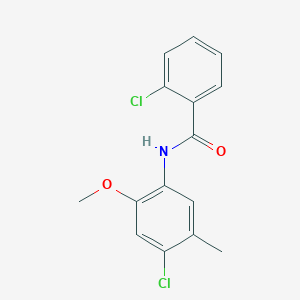
1-bencil-1H-pirazol-3-carbaldehído
Descripción general
Descripción
1-Benzyl-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C11H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Aplicaciones Científicas De Investigación
1-Benzyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Benzyl-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-benzyl-1H-pyrazole-3-methanol using oxidizing agents such as sodium hypochlorite or chlorine dioxide . Another method involves the reaction of 1-benzyl-1H-pyrazole with formylating agents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods
While specific industrial production methods for 1-benzyl-1H-pyrazole-3-carbaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: 1-Benzyl-1H-pyrazole-3-carboxylic acid
Reduction: 1-Benzyl-1H-pyrazole-3-methanol
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced
Mecanismo De Acción
The mechanism of action of 1-benzyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-1H-pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde: Contains a bromine substituent on the phenyl ring.
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: Contains a hydroxyethyl group at the 1-position.
Uniqueness
1-Benzyl-1H-pyrazole-3-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 3-position, which can influence its reactivity and interactions compared to other isomers. This unique positioning can lead to different biological activities and chemical properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
1-benzylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKNXNCAYBLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2386105.png)
